![molecular formula C11H14BrNO2 B11807085 N-((7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethanamine](/img/structure/B11807085.png)
N-((7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((7-ブロモ-2,3-ジヒドロベンゾ[b][1,4]ジオキシン-6-イル)メチル)エタンアミンは、ベンゾジオキシンと呼ばれる有機化合物のクラスに属する化合物です。これらの化合物は、ジオキシン環にベンゼン環が縮合した構造を特徴としています。7位に臭素原子、ベンゾジオキシンコアにエタンアミン基が結合しているため、この化合物は独特なものとなっています。この化合物は、その独特の化学的性質から、様々な科学研究用途に用いられています。
準備方法
合成経路と反応条件
N-((7-ブロモ-2,3-ジヒドロベンゾ[b][1,4]ジオキシン-6-イル)メチル)エタンアミンの合成は、通常、以下の手順で行われます。
出発物質: 合成は、4-ブロモベンゼン-1,2-ジオールから始まります。
ベンゾジオキシン環の形成: ジオールは、テトラヒドロフラン (THF) と水中の水酸化ナトリウム (NaOH) の存在下で、オキシラン-2-イルメタノールと反応させます。
エタンアミン基の導入: 得られた中間体は、エタンアミンと反応させて最終生成物を生成します。
工業的生産方法
この化合物の具体的な工業的生産方法はあまり広く公表されていませんが、一般的なアプローチは、実験室規模の合成プロセスを拡大することです。これには、反応条件の最適化、工業グレードの試薬の使用、収率と純度を高めるための連続フロー反応器の採用などが含まれます。
化学反応の分析
反応の種類
N-((7-ブロモ-2,3-ジヒドロベンゾ[b][1,4]ジオキシン-6-イル)メチル)エタンアミンは、以下の化学反応を含む様々な化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) などの一般的な酸化剤を使用して酸化することができます。
還元: 還元反応は、水素化リチウムアルミニウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤を使用して行うことができます。
置換: 臭素原子は、求核置換反応を使用して他の基と置換することができます。一般的な試薬には、アジ化ナトリウム (NaN3) やシアン化カリウム (KCN) などがあります。
一般的な試薬と条件
酸化: 酸性または塩基性媒体中の KMnO4。
還元: 乾燥エーテル中の LiAlH4 またはメタノール中の NaBH4。
置換: ジメチルホルムアミド (DMF) 中の NaN3 またはエタノール中の KCN。
生成される主な生成物
酸化: カルボン酸またはケトンの生成。
還元: アルコールまたはアミンの生成。
置換: アジドまたはニトリルの生成。
科学的研究の応用
N-((7-ブロモ-2,3-ジヒドロベンゾ[b][1,4]ジオキシン-6-イル)メチル)エタンアミンは、いくつかの科学研究における応用があります。
化学: 有機合成におけるビルディングブロックとして、および新規化学物質の開発に使用されます。
生物学: 抗菌作用や抗癌作用などの潜在的な生物活性について調査されています。
医学: 特に創薬開発における、潜在的な治療用途について検討されています。
工業: 特殊化学品や材料の合成に使用されています。
作用機序
N-((7-ブロモ-2,3-ジヒドロベンゾ[b][1,4]ジオキシン-6-イル)メチル)エタンアミンの作用機序は、特定の分子標的や経路との相互作用を伴います。この化合物は、酵素や受容体に結合し、その活性を調節することができます。例えば、特定の酵素を阻害または活性化し、代謝経路の変化につながることがあります。 具体的な分子標的と経路は、特定の用途と使用状況によって異なります .
類似化合物との比較
類似化合物
7-ブロモ-2,3-ジヒドロベンゾ[b][1,4]ジオキシン-6-カルボン酸: エタンアミン基ではなくカルボン酸基を持っている類似の構造.
(7-ブロモ-2,3-ジヒドロベンゾ[b][1,4]ジオキシン-2-イル)メタノール: エタンアミン基ではなくメタノール基を持っている類似の構造.
独自性
N-((7-ブロモ-2,3-ジヒドロベンゾ[b][1,4]ジオキシン-6-イル)メチル)エタンアミンは、エタンアミン基の存在により、独自の化学的および生物学的性質を備えています。これは、特に新規治療薬や特殊化学品の開発において、様々な研究用途に役立つ化合物となっています。
特性
分子式 |
C11H14BrNO2 |
|---|---|
分子量 |
272.14 g/mol |
IUPAC名 |
N-[(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]ethanamine |
InChI |
InChI=1S/C11H14BrNO2/c1-2-13-7-8-5-10-11(6-9(8)12)15-4-3-14-10/h5-6,13H,2-4,7H2,1H3 |
InChIキー |
MQXWONUKCVFWKS-UHFFFAOYSA-N |
正規SMILES |
CCNCC1=CC2=C(C=C1Br)OCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



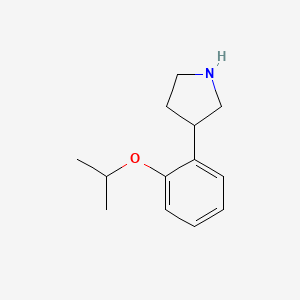
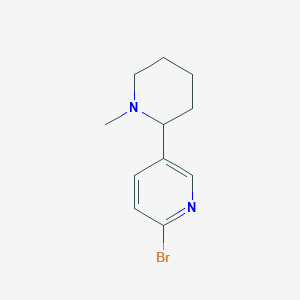

![tert-Butyl (3-(6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamido)-4-methylphenyl)carbamate](/img/structure/B11807018.png)
![4-Bromo-5-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11807023.png)

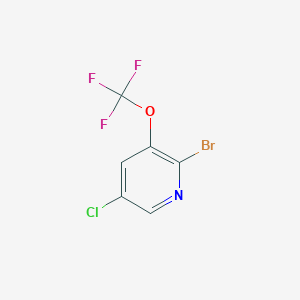



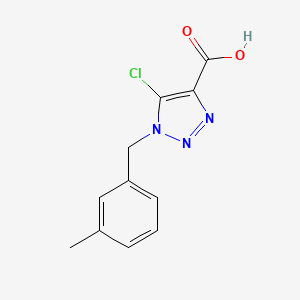
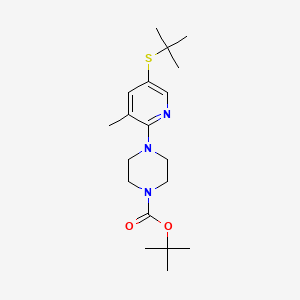
![2-Hydroxy-9-(trifluoromethyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11807083.png)
